molecular formula C21H33NO5 B4041147 3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid

3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4041147
M. Wt: 379.5 g/mol
InChI Key: LKNPTGCXSDUVKY-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxypropyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine typically involves multiple steps:

    Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 3-methyl-4-propan-2-ylphenol with 3-bromopropylamine under basic conditions to form the phenoxypropyl intermediate.

    Cyclization to Piperidine: The phenoxypropyl intermediate is then subjected to cyclization with 3-methylpiperidine under acidic conditions to form the desired piperidine derivative.

    Oxalic Acid Addition: Finally, the piperidine derivative is reacted with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromopropyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted phenoxypropyl derivatives.

Mechanism of Action

The exact mechanism of action of 3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-propanol: Similar in structure but with methoxy groups instead of the propan-2-yl group.

    3-(3,4,5-Trimethoxyphenyl)propionic acid: Contains additional methoxy groups and a carboxylic acid group.

Uniqueness

3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid is unique due to the presence of both the piperidine ring and the phenoxypropyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

3-methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-15(2)19-9-8-18(13-17(19)4)21-12-6-11-20-10-5-7-16(3)14-20;3-1(4)2(5)6/h8-9,13,15-16H,5-7,10-12,14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPTGCXSDUVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC(=C(C=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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3-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid

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